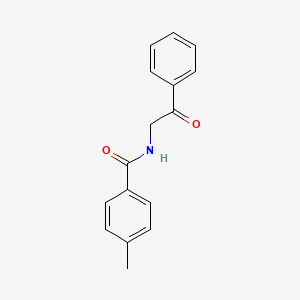
2-(4-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, commonly referred to as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA is a synthetic compound that belongs to the class of acetamide derivatives. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer development. MPAA has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. MPAA has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it ideal for use in in vitro studies. However, one limitation of MPAA is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPAA. One area of research is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another area of research is to better understand its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing MPAA.
Méthodes De Synthèse
The synthesis of MPAA involves a multi-step process that starts with the reaction of 4-methoxyphenol with 4-pyridinemethanol to form the intermediate product 4-(4-pyridinylmethyl)phenol. This intermediate product is then reacted with acetyl chloride to produce MPAA. The synthesis of MPAA is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its potential as a therapeutic agent for cancer. Studies have shown that MPAA has anti-cancer properties and can inhibit the growth of cancer cells in vitro. MPAA has also been studied for its potential as an anti-inflammatory and anti-neuroinflammatory agent.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-2-4-14(5-3-13)20-11-15(18)17-10-12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTBAFUZRPIHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-N-[(pyridin-4-YL)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
![1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5673208.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5673215.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-methyl-2-furamide](/img/structure/B5673223.png)

![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)
![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)